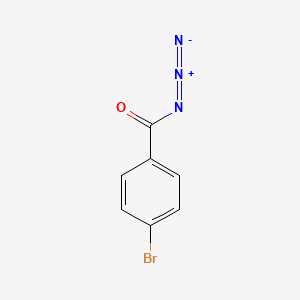

4-Bromobenzoyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14917-59-0 |

|---|---|

Molecular Formula |

C7H4BrN3O |

Molecular Weight |

226.03 g/mol |

IUPAC Name |

4-bromobenzoyl azide |

InChI |

InChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H |

InChI Key |

YYBPTEUTLXWMRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=[N+]=[N-])Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromobenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzoyl azide, a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This document details the primary synthesis pathway, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The most common and direct method for the synthesis of this compound involves the nucleophilic acyl substitution of a 4-bromobenzoyl derivative with an azide salt. The typical starting materials are either 4-bromobenzoic acid or, more frequently, the more reactive 4-bromobenzoyl chloride. The reaction with sodium azide (NaN₃) readily yields the desired this compound.

An alternative, though less direct, route begins with 4-bromobenzyl bromide, which is first converted to 4-bromobenzyl azide.[1] However, for the direct synthesis of this compound, the acyl substitution pathway is preferred for its efficiency.

The primary synthesis pathway is depicted in the workflow below:

Caption: Synthesis pathway of this compound.

Reaction Mechanism

The formation of this compound from 4-bromobenzoyl chloride and sodium azide proceeds via a nucleophilic acyl substitution mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the nucleophilic attack.

A crucial subsequent reaction of acyl azides is the Curtius rearrangement, which is a thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas.[2][3] This rearrangement is a concerted process where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen.[2] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas.[2][3]

The mechanism of the Curtius rearrangement is illustrated below:

Caption: Mechanism of the Curtius Rearrangement.

Quantitative Data

The synthesis of aryl azides from their corresponding halides and sodium azide is generally a high-yielding reaction. The table below summarizes typical reaction conditions and yields for the synthesis of azides from aryl halides.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzyl Bromide | NaN₃ | DMF | Room Temp. | 12 | 92 | [1] |

| p-Cyanobenzyl Bromide | NaN₃ | PEG-400 | Room Temp. | 0.5 | 98 | [4] |

| p-Nitrobenzyl Bromide | NaN₃ | PEG-400 | Room Temp. | 0.5 | 99 | [4] |

| Benzyl Bromide | NaN₃ | DMSO | Room Temp. | Overnight | 73 | [5] |

Experimental Protocols

The following is a representative protocol for the synthesis of an aryl azide, which can be adapted for the synthesis of this compound from 4-bromobenzoyl chloride.

Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

4-Bromobenzoyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure (Adapted from a general method for benzyl azides[6]):

-

In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

-

To this solution, add sodium azide (1.5 eq.) portion-wise with stirring.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into water (approximately 3 volumes of the reaction mixture) and extract with diethyl ether (3 x 2 volumes).

-

Combine the organic layers and wash with water (2 x 2 volumes) and then with brine (1 x 2 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

References

- 1. rsc.org [rsc.org]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Bromobenzoyl Azide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzoyl azide is an important chemical intermediate, finding utility in various organic syntheses, particularly in the construction of nitrogen-containing heterocyclic compounds and as a photoaffinity labeling reagent. Its reactivity, governed by the presence of both the acyl azide and the bromo-phenyl functionalities, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic data.

Molecular Structure and Formula

This compound is a crystalline solid with the chemical formula C₇H₄BrN₃O.[1][2][3] The molecule consists of a benzoyl azide core substituted with a bromine atom at the para-position of the phenyl ring.

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

| Chemical Formula | C₇H₄BrN₃O[1][2][3] |

| Molecular Weight | 226.03 g/mol [3] |

| CAS Number | 14917-59-0[1][2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N=[N+]=[N-])Br |

| InChI | InChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H |

| InChIKey | YYBPTEUTLXWMRY-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | Explodes when heated above its melting point.[1][2][3] |

| Appearance | White to light brown low melting solid. |

| Solubility | Soluble in methanol. Reacts with water. |

| Stability | Thermally unstable; can decompose explosively with heat. |

Experimental Protocols

Synthesis of this compound from 4-Bromobenzoyl Chloride

A common and effective method for the preparation of this compound is the nucleophilic substitution of the chloride in 4-bromobenzoyl chloride with an azide salt, typically sodium azide.

Experimental Workflow:

References

An In-depth Technical Guide on 4-Bromobenzoyl Azide (CAS: 14917-59-0) for Researchers and Drug Development Professionals

Kenilworth, NJ – October 26, 2025 – This whitepaper provides a comprehensive technical overview of 4-Bromobenzoyl azide (CAS number 14917-59-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its chemical properties, detailed synthesis protocols, and key reactions, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a reactive acyl azide that serves as a crucial building block in various chemical transformations. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14917-59-0 | |

| Molecular Formula | C₇H₄BrN₃O | [1] |

| Molecular Weight | 226.03 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 45-47 °C | |

| Boiling Point | Decomposes upon strong heating | [1] |

| Solubility | Soluble in most organic solvents |

Safety Precaution: this compound is a potentially explosive compound, especially when heated above its melting point, and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is also a suspected irritant.

Synthesis of this compound

This compound can be reliably synthesized from readily available starting materials. Two common methods are detailed below.

From 4-Bromobenzoyl Chloride

This is a widely used and efficient method for the preparation of this compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1 equivalent) in acetone.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of sodium azide (1.1 equivalents) in water dropwise to the cooled solution.

-

Continue stirring at 0 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

A similar procedure starting from 4-chlorobenzoyl chloride has been reported to yield this compound in 86% yield.

From 4-Bromobenzoic Acid

This method involves the in-situ conversion of the carboxylic acid to an activated species followed by reaction with an azide source.

Experimental Protocol:

-

Suspend 4-bromobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethyl sulfoxide.

-

Add N-ethyl-N,N-diisopropylamine (a non-nucleophilic base) and (bis-(2-methoxyethyl)amino)sulfur trifluoride to the suspension at 0 °C.

-

Stir the mixture for a short period to form the activated acid derivative.

-

Add sodium azide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0-20 °C) for approximately 1 hour.

-

Work-up the reaction mixture by quenching with water and extracting the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or chromatography to obtain this compound with a reported yield of up to 92%.

Key Reactions and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance. Its reactivity is dominated by the azide functional group, which can undergo several important transformations.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[2] This reaction is a powerful tool for the synthesis of amines, carbamates, and ureas.

Experimental Protocol (General):

-

Dissolve this compound in an inert, high-boiling solvent such as toluene or diphenyl ether.

-

Heat the solution to reflux to initiate the rearrangement. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, the reaction is typically complete.

-

The resulting 4-bromophenyl isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile.

-

For Amine Synthesis: Add water or a dilute acid to the reaction mixture to hydrolyze the isocyanate to 4-bromoaniline.

-

For Carbamate Synthesis: Add an alcohol (e.g., ethanol, benzyl alcohol) to the reaction mixture to form the corresponding carbamate.

-

For Urea Synthesis: Add a primary or secondary amine to the reaction mixture to form the corresponding urea derivative.

-

-

Isolate and purify the desired product using standard techniques.

The Curtius rearrangement has been instrumental in the synthesis of various bioactive molecules and FDA-approved drugs.[3] For instance, this reaction is a key step in the synthesis of Linezolid, an antibiotic, and has been employed in the development of inhibitors for targets like HIV protease and PTP4A3.[4][5]

"Click Chemistry": Azide-Alkyne Cycloaddition

This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their stability and ability to participate in hydrogen bonding.

Experimental Protocol (General):

-

In a suitable solvent system (e.g., a mixture of t-butanol and water), combine this compound (1 equivalent) and a terminal alkyne (1 equivalent).

-

Add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting triazole derivative by recrystallization or column chromatography.

The triazole products derived from this compound can be further functionalized at the bromine position, making this a powerful strategy for generating libraries of diverse compounds for drug screening.

Spectral Data

FT-IR Spectroscopy (Expected):

-

A strong, sharp absorption band around 2100-2160 cm⁻¹ corresponding to the asymmetric stretching of the azide (N₃) group.

-

A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretch.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C-Br stretching vibration in the fingerprint region.

¹H NMR Spectroscopy (Expected, in CDCl₃):

-

Two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the two pairs of magnetically non-equivalent protons on the disubstituted benzene ring.

¹³C NMR Spectroscopy (Expected, in CDCl₃):

-

A signal for the carbonyl carbon around δ 170 ppm.

-

Four signals in the aromatic region (typically δ 125-135 ppm) for the benzene ring carbons.

-

The carbon attached to the bromine atom will show a characteristic chemical shift.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo efficient Curtius rearrangement and participate in "click chemistry" reactions makes it an important building block for the synthesis of a wide array of nitrogen-containing compounds, including those with significant potential in drug discovery and development. The synthetic protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Careful handling due to its potential instability is paramount for its safe and effective use in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ekwan.github.io [ekwan.github.io]

Physical characteristics of 4-Bromobenzoyl azide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and key reactions of 4-Bromobenzoyl azide, a versatile reagent in organic synthesis. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physical Characteristics

This compound is a reactive intermediate with the chemical formula C₇H₄BrN₃O.[1] Due to its energetic nature, it must be handled with appropriate safety precautions.

| Physical Characteristic | Value | Source(s) |

| Molecular Formula | C₇H₄BrN₃O | [1] |

| Molecular Weight | 226.032 g/mol | [1] |

| Exact Mass | 224.95377 Da | |

| CAS Number | 14917-59-0 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | Explodes when heated above its melting point. | [1] |

| Boiling Point | Not applicable; decomposes explosively. | [1] |

| Solubility | Soluble in organic solvents such as DMSO. | [3] |

| Density | Data not available. |

Spectroscopic Data

Infrared (IR) Spectroscopy: A prominent and sharp absorption band characteristic of the azide (-N₃) functional group is expected in the region of 2100-2200 cm⁻¹. The spectrum would also exhibit absorptions corresponding to the carbonyl group (C=O) around 1680-1700 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). Due to the para-substitution pattern, two sets of doublets would be anticipated, corresponding to the two pairs of chemically non-equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (likely in the range of 160-170 ppm) and the aromatic carbons. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic abundance.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-Bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with an azide salt.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

This protocol is based on established methods for the preparation of acyl chlorides from carboxylic acids.[4][5][6]

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromobenzoic acid in dichloromethane.

-

Add a catalytic amount of N,N-Dimethylformamide to the suspension.

-

Slowly add thionyl chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-Bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Synthesis of this compound

This procedure describes the conversion of 4-Bromobenzoyl chloride to this compound using sodium azide.

Materials:

-

4-Bromobenzoyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

Procedure:

-

Dissolve 4-Bromobenzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

In a separate flask, dissolve sodium azide in water.

-

Slowly add the aqueous solution of sodium azide to the cooled solution of 4-Bromobenzoyl chloride with vigorous stirring.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum at a low temperature. Caution: Do not heat the product as it is explosive.

Reaction Pathways and Mechanisms

A key reaction of this compound is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. This reaction is a valuable method for the synthesis of amines, carbamates, and ureas.

Caption: Curtius Rearrangement of this compound.

The mechanism of the Curtius rearrangement is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This rearrangement occurs with retention of the configuration of the migrating group. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Safety Information

This compound is an energetic and potentially explosive compound.[1] It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. Avoid heating the solid material, as it can decompose explosively. It is also important to avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Upon decomposition, it can emit toxic fumes of bromine and nitrogen oxides.[1]

References

Proper Storage and Stability Conditions for 4-Bromobenzoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the proper storage, handling, and stability conditions for 4-bromobenzoyl azide. Due to its classification as an energetic compound, strict adherence to safety protocols is paramount to ensure the safety of laboratory personnel and the integrity of the material. This document outlines recommended storage conditions, discusses factors influencing its stability, and provides a framework for experimental stability assessment.

Chemical Profile and Intrinsic Stability

This compound (C₇H₄BrN₃O) is an aromatic acyl azide.[1][2] The presence of the azido group (-N₃) renders the molecule energetic and potentially explosive.[1][3] The stability of organic azides is a critical consideration for their safe handling and storage. Two key empirical rules provide a preliminary assessment of the stability of energetic compounds:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to evaluate the balance between the fuel (carbon) and the explosive (nitrogen) components of a molecule. For this compound, the C/N ratio is 7/3 ≈ 2.33. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored under appropriate conditions.[3]

-

"Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) per energetic functional group can provide sufficient dilution to render the compound relatively safe to handle. In this compound, there are seven carbon atoms for one azide group, which suggests a degree of intrinsic stability.

While these rules offer a useful preliminary assessment, they do not replace the need for rigorous experimental stability testing. Aromatic azides are generally more stable than aliphatic azides, but the presence of the electron-withdrawing benzoyl group can influence its reactivity.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintain the stability of this compound and to mitigate risks. The following recommendations are based on general guidelines for organic azides and related compounds.

Storage Conditions

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Reduces the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |

| Light | Store in a dark, light-resistant container | Protects from photolytic decomposition. |

| Container | Tightly sealed, compatible container (e.g., amber glass vial with a secure cap) | Prevents contamination and exposure to the atmosphere. |

| Location | A well-ventilated, designated area for energetic compounds | Ensures proper containment and safety in case of an incident. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood.

-

Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of shock-sensitive metal azides.[3]

-

Grounding: Take precautionary measures against static discharge.[4]

-

Scale: Work with the smallest practical quantities of the material.

-

Heating: Avoid rapid heating. When heating is necessary, it should be done cautiously and with appropriate safety shields in place. It is reported that this compound explodes when heated above its melting point.[1]

-

Concentration: Avoid concentrating solutions of this compound to dryness unless absolutely necessary and with extreme caution.[3]

Stability and Incompatibility

The stability of this compound can be compromised by exposure to certain substances and conditions.

Incompatible Materials

Table 2: Incompatible Materials and Potential Hazards

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can form explosive mixtures.[5] |

| Strong Bases | May promote decomposition.[5] |

| Alcohols | Can react with the acyl azide.[5] |

| Water/Moisture | Can lead to hydrolysis of the acyl azide.[5] |

| Strong Acids | Can lead to the formation of highly toxic and explosive hydrazoic acid.[3] |

| Heavy Metals and their Salts | Can form highly shock-sensitive heavy metal azides.[3][6] |

| Halogenated Solvents | Potential for formation of explosive di- and tri-azidomethane.[3] |

Decomposition

Upon decomposition, this compound is expected to release nitrogen gas (N₂).[7][8] When heated to decomposition, it may emit toxic fumes of bromine (Br⁻) and nitrogen oxides (NOx).[1] Thermal decomposition of aromatic azides typically proceeds through the formation of a highly reactive nitrene intermediate.

Experimental Assessment of Stability

To quantitatively assess the stability of this compound, a series of experimental protocols should be followed. These tests provide crucial data on the material's thermal sensitivity, and its sensitivity to mechanical stimuli.

Thermal Stability Analysis

a) Differential Scanning Calorimetry (DSC):

-

Objective: To determine the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd).

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

An exothermic peak indicates the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.

-

b) Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

-

Methodology:

-

A small sample of this compound is placed in a tared TGA pan.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

A significant loss of mass corresponds to the decomposition of the compound.

-

Mechanical Sensitivity Testing

a) Impact Sensitivity:

-

Objective: To determine the sensitivity of the material to initiation by impact.

-

Methodology:

-

A small amount of the sample is placed on a standardized anvil.

-

A drop-weight of a specified mass is released from a known height onto a striker that is in contact with the sample.

-

The height is varied to determine the 50% probability of initiation (h₅₀).

-

b) Friction Sensitivity:

-

Objective: To determine the sensitivity of the material to initiation by friction.

-

Methodology:

-

A small amount of the sample is subjected to friction between two surfaces under a specified load.

-

Common apparatus includes the BAM friction tester or the ABL friction test.

-

The load is varied to determine the probability of initiation.

-

Synthesis Protocol

This compound can be synthesized from 4-bromobenzoic acid. A common method involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with an azide salt.

Synthesis of this compound from 4-Bromobenzoic Acid:

-

Formation of 4-Bromobenzoyl Chloride: 4-Bromobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Formation of this compound: The resulting 4-bromobenzoyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent system, such as acetone/water, at a controlled temperature (typically 0-20 °C).

Visualizations

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Bromobenzoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzoyl azide, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. Due to the potential explosive nature of azide compounds, understanding their structural characteristics through spectroscopic analysis is crucial for safe handling and reaction monitoring. This document summarizes available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.90 | Doublet | ~8.5 | 2H, Aromatic (ortho to C=O) |

| ~7.70 | Doublet | ~8.5 | 2H, Aromatic (ortho to Br) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carbonyl) |

| ~133 | Aromatic C-Br |

| ~132 | Aromatic CH (ortho to Br) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~129 | Aromatic C-C=O |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2130 | Strong | Asymmetric stretch of azide (-N₃) |

| ~1695 | Strong | C=O stretch of acyl azide |

| ~1585 | Medium | C=C aromatic ring stretch |

| ~1280 | Medium | Symmetric stretch of azide (-N₃) |

| ~840 | Strong | C-H out-of-plane bend (para-substituted) |

Sample Phase: KBr pellet or thin film

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | ~5 | [M]⁺ (Molecular ion with Br isotopes) |

| 197/199 | ~15 | [M - N₂]⁺ |

| 183/185 | ~100 | [BrC₆H₄CO]⁺ (4-Bromobenzoyl cation) |

| 155/157 | ~40 | [BrC₆H₄]⁺ |

| 76 | ~30 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

-

Mass Spectrometry

Sample Introduction:

-

A direct insertion probe is typically used for solid samples. A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-300

-

Scan Rate: 1 scan/s

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

4-Bromobenzoyl Azide: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzoyl azide is a chemical intermediate of significant interest in organic synthesis, particularly in the preparation of amines, isocyanates, and other nitrogen-containing compounds relevant to drug discovery and development. Its utility is derived from the reactive azide functional group, which can undergo a variety of transformations, most notably the Curtius rearrangement. However, the inherent reactivity of the azide group also imparts significant hazards. This technical guide provides an in-depth overview of the safety, handling, and hazard information for this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and hazard classifications for this compound is provided below. The lack of publicly available quantitative toxicological data (LD50/LC50) for this compound necessitates a cautious approach, treating it as a compound with high acute toxicity based on the data for sodium azide, a common precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄BrN₃O |

| Molecular Weight | 226.03 g/mol |

| Melting Point | Not available. Crucially, the compound is reported to explode when heated above its melting point. [1] |

| Boiling Point | Not available. |

| Appearance | Presumed to be a solid at room temperature. |

Table 2: Hazard Information for this compound

| Hazard | Classification and Precautionary Statements |

| GHS Pictograms | (Explosive, Acutely Toxic, Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | Explodes when heated above its melting point.[1] Fatal if swallowed, in contact with skin, or if inhaled (by analogy to other azides). May cause damage to organs through prolonged or repeated exposure. |

| Precautionary Statements | Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. Storage: Store locked up. Store in a well-ventilated place. Keep cool. Disposal: Dispose of contents/container to an approved waste disposal plant. |

Table 3: Toxicological Data (Sodium Azide as a Reference)

| Substance | Route | Species | Value |

| Sodium Azide | Oral | Rat | LD50: 27 mg/kg[1] |

| Sodium Azide | Dermal | Rabbit | LD50: 20 mg/kg[2] |

Experimental Protocols

Detailed experimental procedures are critical for the safe synthesis and subsequent use of this compound. The following are representative protocols.

Synthesis of this compound from 4-Bromobenzoyl Chloride

This method involves the reaction of a commercially available acid chloride with sodium azide.

Materials:

-

4-Bromobenzoyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Water (deionized)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzoyl chloride in anhydrous acetone.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of sodium azide in deionized water.

-

Slowly add the aqueous sodium azide solution to the cooled acetone solution of 4-bromobenzoyl chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold deionized water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield this compound. Crucially, do not heat the compound to dryness to avoid potential detonation.

Curtius Rearrangement of this compound to 4-Bromophenyl Isocyanate

The Curtius rearrangement provides a pathway to isocyanates, which are valuable precursors to amines, ureas, and carbamates.[3][4]

Materials:

-

This compound

-

Anhydrous, inert solvent (e.g., toluene or benzene)

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in an anhydrous, inert solvent.

-

Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Maintain the reflux until the evolution of nitrogen ceases, indicating the completion of the rearrangement.

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

The resulting solution of 4-bromophenyl isocyanate can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure at low temperature to isolate the isocyanate.

Hazard Analysis and Mitigation

The primary hazards associated with this compound are its explosive nature and high acute toxicity.

Explosion Hazard

This compound is thermally unstable and can detonate upon heating, particularly above its melting point.[1] It is also sensitive to shock and friction.

Mitigation:

-

Temperature Control: Always handle the compound at low temperatures. Avoid all sources of heat, sparks, and open flames.

-

Scale: Work with the smallest possible quantities.

-

Handling: Use non-metallic spatulas and avoid grinding or subjecting the material to friction.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.

Toxicity Hazards

While specific toxicological data for this compound is unavailable, the azide functional group and the known high toxicity of related compounds like sodium azide warrant extreme caution.[1][2] Exposure can occur through inhalation, ingestion, or skin contact. Azides are known to be potent vasodilators and can cause a rapid drop in blood pressure, leading to headaches, dizziness, and in severe cases, collapse.[5]

Mitigation:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Hygiene: Wash hands thoroughly after handling. Do not consume food or drink in the laboratory.

Chemical Incompatibility

Azides can react violently with a variety of substances.

Mitigation:

-

Acids: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Metals: Do not allow contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form highly shock-sensitive metal azides. This includes avoiding the use of metal spatulas and ensuring that azide solutions are not disposed of in metal plumbing.

-

Oxidizing Agents: Keep away from strong oxidizing agents.

Logical Workflows and Diagrams

Visualizing workflows and hazard relationships is crucial for reinforcing safe laboratory practices.

Caption: Safe Handling Workflow for this compound.

Caption: Hazard Analysis of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but possesses significant hazards that demand rigorous safety protocols. Its potential for explosive decomposition and high acute toxicity necessitate careful handling, the use of appropriate personal protective equipment, and strict adherence to established laboratory safety procedures. By understanding and mitigating these risks, researchers can safely harness the synthetic utility of this compound in their scientific endeavors. It is imperative to consult the most recent Safety Data Sheet (SDS) before use and to conduct a thorough risk assessment for any planned experimental work.

References

A Technical Review of 4-Bromobenzoyl Azide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzoyl azide is an important chemical intermediate, primarily utilized in organic synthesis for the introduction of nitrogen-containing functionalities. As an acyl azide, its chemistry is dominated by the Curtius rearrangement, a powerful transformation that converts carboxylic acid derivatives into amines, carbamates, and ureas with one less carbon atom. This versatility makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds and natural products. This guide provides a comprehensive review of the synthesis of this compound, its key reactions, and relevant experimental data, designed to be a practical resource for laboratory professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively detailed in readily available literature. The following table summarizes known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 14917-59-0 | [1][2] |

| Molecular Formula | C₇H₄BrN₃O | [1][2] |

| Molecular Weight | 226.03 g/mol | [2] |

| Physical State | Solid (Expected) | Based on similar acyl azides. |

| Melting Point | Not available. Caution: Acyl azides can be explosive and may decompose violently upon heating. It is reported to explode when heated above its melting point[1][2]. | |

| IR Spectroscopy (cm⁻¹) | ~2130-2170 cm⁻¹ (strong, sharp, asymmetric N₃ stretch)~1680-1700 cm⁻¹ (strong, C=O stretch) | Expected characteristic peaks for an aromatic acyl azide. The azide stretch is highly characteristic. The FT-IR spectrum for the closely related benzoyl azide shows these features[3]. |

| ¹H NMR Spectroscopy | ~7.7-8.0 ppm (multiplet, 4H) | Aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet, likely two sets of doublets (an AA'BB' system). |

| ¹³C NMR Spectroscopy | ~170 ppm (C=O)~125-135 ppm (Aromatic carbons) | The carbonyl carbon is expected to be significantly downfield. Four signals are expected for the aromatic carbons due to symmetry. |

Note: Special precautions must be taken when handling this compound due to its explosive potential[1][2]. All heating should be conducted with appropriate safety measures, such as behind a blast shield.

Synthesis of this compound

The most direct and common method for preparing this compound is via the nucleophilic substitution of the chloride in 4-Bromobenzoyl chloride with an azide salt, typically sodium azide.

Experimental Workflow: Synthesis from 4-Bromobenzoyl Chloride

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the synthesis of acyl azides from acyl chlorides.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromobenzoyl chloride (1.0 eq). Dissolve the acyl chloride in a suitable solvent such as acetone. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve sodium azide (NaN₃, approx. 1.2 eq) in a minimal amount of water. Add this aqueous solution dropwise to the stirred solution of 4-Bromobenzoyl chloride over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of a white precipitate (sodium chloride) is typically observed.

-

Workup and Isolation: Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at low temperature (to avoid decomposition).

-

The resulting crude this compound can be used directly in the next step or purified by careful recrystallization from a suitable solvent system if necessary. A reported synthesis from 4-bromobenzoic acid achieved a 92% yield[2].

The Curtius Rearrangement

The cornerstone of this compound's utility is the Curtius rearrangement, a thermal or photochemical process that results in the loss of nitrogen gas and the formation of an isocyanate intermediate. This reaction proceeds through a concerted mechanism where the aryl group migrates simultaneously with the expulsion of N₂.[4]

Reaction Mechanism: Curtius Rearrangement

Caption: Concerted mechanism of the Curtius rearrangement.

Application: Synthesis of Carbamates

The resulting 4-bromophenyl isocyanate is a versatile electrophile that can be "trapped" by a variety of nucleophiles. Reaction with an alcohol, for example, yields a stable carbamate derivative, a common functional group in pharmaceuticals.

Detailed Experimental Protocol: Curtius Rearrangement and Trapping

This protocol describes the thermal rearrangement of this compound in the presence of an alcohol to form a carbamate.

-

Setup: In a round-bottom flask, dissolve the crude this compound (1.0 eq) in an inert, high-boiling anhydrous solvent such as toluene or dioxane.

-

Nucleophile Addition: Add the desired alcohol (e.g., benzyl alcohol, ≥ 1.1 eq) to the solution.

-

Reaction: Heat the mixture gently under a nitrogen atmosphere. The reaction is typically performed at temperatures ranging from 80 °C to 110 °C. The evolution of nitrogen gas should be observed. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

The resulting crude carbamate can be purified by standard laboratory techniques such as column chromatography on silica gel or recrystallization.

Applications in Research and Development

The Curtius rearrangement of acyl azides like this compound is a key step in many synthetic routes.[5] Its ability to convert a carboxylic acid into a protected amine (as a carbamate) with the loss of one carbon is fundamental in organic synthesis. This transformation is featured in the synthesis of a wide array of medicinal agents and FDA-approved drugs.[6] The bromo-substituent on the aromatic ring also serves as a useful handle for further functionalization, for instance, through cross-coupling reactions, making this compound a valuable building block for creating libraries of compounds in drug discovery programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Benzoyl azide, 4-bromo-|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 4-Bromobenzoyl Azide in Curtius Rearrangement for the Synthesis of Carbamates and Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-bromobenzoyl azide in the Curtius rearrangement. This classic yet powerful reaction offers a reliable pathway to the corresponding 4-bromophenyl isocyanate, a versatile intermediate for the synthesis of a wide array of carbamates and ureas. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide outlines the synthesis of the azide precursor, its thermal rearrangement, and subsequent in-situ trapping with various nucleophiles, supported by quantitative data and detailed experimental procedures.

Introduction

The Curtius rearrangement, first reported by Theodor Curtius in 1885, is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The resulting isocyanate is a highly reactive intermediate that can be readily trapped by a variety of nucleophiles. Reaction with alcohols yields carbamates, while reaction with amines produces ureas.[1] This transformation is particularly valuable in organic synthesis as it proceeds with retention of configuration at the migrating group and is tolerant of a wide range of functional groups.

This compound serves as a key starting material for accessing 4-bromophenyl isocyanate. The bromo-substituent provides a useful handle for further synthetic modifications, such as cross-coupling reactions, making the resulting carbamate and urea products valuable building blocks in the synthesis of complex molecules and potential pharmaceutical candidates.

Reaction Pathway and Mechanism

The overall transformation involves two key steps: the synthesis of this compound and its subsequent Curtius rearrangement to 4-bromophenyl isocyanate, which is then trapped by a nucleophile.

The mechanism of the Curtius rearrangement is a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted nature ensures the retention of stereochemistry of the migrating group.[1]

References

Application of 4-Bromobenzoyl Azide in Peptide and Bioconjugation Chemistry

Initial Assessment: 4-Bromobenzoyl azide is not a standard reagent for routine peptide synthesis, which typically involves the formation of amide bonds between amino acids using specific coupling reagents and protecting group strategies. However, the unique properties of the aryl azide and the bromobenzoyl group lend this molecule to specialized applications in peptide modification and bioconjugation, particularly for researchers in drug development and chemical biology.

The primary applications of related aryl azides in biochemical contexts are as photoaffinity labels for cross-linking studies and as precursors for other chemical modifications. The 4-bromobenzoyl moiety can serve as a useful analytical handle or a building block for more complex molecular architectures.

Core Applications and Methodologies

Photoaffinity Labeling and Cross-Linking

Aryl azides are valuable tools for identifying and characterizing protein-protein or peptide-receptor interactions.[1] Upon photolysis with UV light, the aryl azide group of this compound generates a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds of an interacting biomolecule.

Experimental Workflow for Photoaffinity Labeling:

References

Application Notes: Role of 4-Bromobenzoyl Azide in Bioconjugation and Chemical Biology

Introduction

4-Bromobenzoyl azide is a versatile chemical tool primarily utilized in photoaffinity labeling to identify and characterize ligand-binding sites on proteins and other biological macromolecules.[1] While not a direct participant in the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, its unique properties allow for the introduction of a photoreactive crosslinking group and a synthetically useful bromine handle. Upon activation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues, effectively "labeling" the binding site.[2][3] The bromine atom serves as a valuable functional group for subsequent modifications, including the potential introduction of an alkyne or azide handle for downstream click chemistry applications.[4] These notes provide an overview of its applications, quantitative data from relevant experiments, and detailed protocols for its use.

Key Applications:

-

Photoaffinity Labeling: Covalent modification of target proteins to identify binding partners and map binding sites.[1][2]

-

Chemical Probe Synthesis: Introduction of a bromo-benzoyl moiety that can be further functionalized.

-

Drug Discovery: Elucidation of the mechanism of action of small molecule inhibitors and drug candidates.[5]

Quantitative Data Summary

The efficiency of photoaffinity labeling using aryl azides like this compound is influenced by several factors including the wavelength of UV light, irradiation time, and the concentration of the probe. The following table summarizes typical conditions and outcomes.

| Parameter | Value/Range | Notes |

| Photolysis Wavelength | 260-365 nm | Optimal wavelength can vary depending on the specific aryl azide and the biological system. Long-wavelength UV (365 nm) is often preferred to minimize damage to biological samples.[2][6] |

| Irradiation Time | 5 - 30 minutes | Shorter times are possible with high-intensity lamps. It is crucial to balance complete activation with minimizing sample heating and degradation.[6] |

| Probe Concentration | 1 - 100 µM | The concentration should be optimized based on the binding affinity of the probe for its target. |

| Labeling Yield | < 30% | Yields can be variable and are often low, which is a known limitation of aryl azide-based photoaffinity labeling.[2] |

| Quenching Agents | Primary amines (e.g., Tris), Thiols (e.g., DTT) | These should be avoided in buffers during the photoactivation step as they can quench the reactive nitrene intermediate.[5][6] |

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling of a Target Protein

This protocol outlines a typical workflow for identifying a protein's binding site using a this compound-containing probe.

1. Materials:

- Target protein in a suitable buffer (e.g., PBS, HEPES). Avoid Tris and other primary amine-containing buffers.[6]

- This compound-functionalized probe stock solution (e.g., in DMSO).

- UV lamp (365 nm).

- Quartz cuvettes or microcentrifuge tubes.[6]

- Ice bath.

- SDS-PAGE analysis reagents.

- Mass spectrometry reagents.

2. Procedure:

- Incubation: Mix the target protein with the this compound probe in a quartz cuvette or open microcentrifuge tube. Incubate in the dark to allow for binding equilibrium to be reached (typically 30-60 minutes at room temperature or 4°C).

- Control Samples: Prepare control samples, including a sample without the probe and a competition sample with an excess of a known, non-photoreactive ligand to demonstrate specific binding.

- Photoactivation: Place the sample on an ice bath to prevent overheating.[6] Irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically.

- Quenching: After irradiation, the reaction can be quenched by adding a primary amine-containing buffer if desired, although the reactive intermediates are short-lived.

- Analysis:

- SDS-PAGE: Analyze the samples by SDS-PAGE to observe any covalent crosslinking, which may result in a shift in the protein's molecular weight.

- Mass Spectrometry: For binding site identification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the peptide fragment covalently modified by the probe.

Visualizations

Workflow for Photoaffinity Labeling

Caption: Workflow for a typical photoaffinity labeling experiment.

Logical Relationship for Downstream Modification

References

- 1. researchgate.net [researchgate.net]

- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Reactions of 4-Bromobenzoyl Azide with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reactions of 4-bromobenzoyl azide with a range of common nucleophiles. The primary utility of this compound in organic synthesis lies in its ability to undergo a Curtius rearrangement to form 4-bromophenyl isocyanate. This highly reactive intermediate can then be trapped in situ by various nucleophiles to generate a diverse array of functionalized molecules, including ureas, carbamates, and amines. These products are valuable building blocks in medicinal chemistry and materials science.

Core Reaction Pathway: The Curtius Rearrangement

The central transformation of this compound is the Curtius rearrangement, a thermal or photochemical process that results in the loss of nitrogen gas and the formation of an isocyanate.[1] This rearrangement proceeds through a concerted mechanism where the 4-bromophenyl group migrates to the nitrogen atom as dinitrogen departs.[1]

The resulting 4-bromophenyl isocyanate is a versatile electrophile that readily reacts with nucleophiles. The general reaction scheme is presented below.

Caption: General reaction scheme for the Curtius rearrangement of this compound and subsequent nucleophilic attack.

Reactions with Nucleophiles: Protocols and Data

The following sections detail the reactions of this compound with specific nucleophiles, providing experimental protocols and quantitative data where available from the literature.

Reaction with Amines to form Ureas

The reaction of 4-bromophenyl isocyanate with primary or secondary amines yields substituted ureas. These motifs are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol is a general representation for the synthesis of a urea derivative from this compound and an amine.

-

Synthesis of this compound: To a solution of 4-bromobenzoyl chloride (1.0 eq) in a suitable solvent such as acetone or THF, add sodium azide (1.1 - 1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude this compound. Use the crude azide directly in the next step without further purification.

-

Curtius Rearrangement and Trapping with an Amine: Dissolve the crude this compound in an inert solvent like toluene or dioxane. Heat the solution to reflux (typically 80-110 °C) for 1-3 hours to effect the Curtius rearrangement to 4-bromophenyl isocyanate. Cool the reaction mixture to room temperature and add the desired amine (1.0 - 1.2 eq) dropwise. Stir the reaction at room temperature for an additional 1-2 hours. The urea product often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with a cold solvent and dry to obtain the pure urea derivative.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-(4-bromophenyl)-N'-phenylurea | Toluene, reflux, 2h | Not specified | General Reaction |

| Morpholine | 4-(4-bromophenyl)-1-morpholinocarboxamide | THF, reflux, then rt, 2h | Not specified | [2] |

Reaction with Alcohols to form Carbamates

Alcohols react with 4-bromophenyl isocyanate to produce carbamates, which are important functional groups in pharmaceuticals and are often used as protecting groups for amines.

Experimental Protocol: Synthesis of a Carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.

-

Synthesis of this compound: Follow the procedure described in the urea synthesis protocol.

-

Curtius Rearrangement and Trapping with an Alcohol: Dissolve the crude this compound in the desired alcohol (which can also serve as the solvent if it is a liquid and has a suitable boiling point) or in an inert solvent like toluene with the addition of the alcohol (1.0 - 5.0 eq). Heat the mixture to reflux for 2-6 hours to facilitate the Curtius rearrangement and subsequent trapping of the isocyanate. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess solvent under reduced pressure. The crude carbamate can be purified by recrystallization or column chromatography.

| Nucleophile (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | Methyl (4-bromophenyl)carbamate | Methanol, reflux, 4h | Not specified | General Reaction |

| Ethanol | Ethyl (4-bromophenyl)carbamate | Ethanol, reflux, 4h | Not specified | [3] |

Reaction with Water to form an Amine (via a Carbamate Intermediate)

The hydrolysis of 4-bromophenyl isocyanate, formed from the Curtius rearrangement of this compound, leads to the formation of 4-bromoaniline. This reaction proceeds through an unstable carbamic acid intermediate which spontaneously decarboxylates.

Experimental Protocol: Synthesis of 4-Bromoaniline

This protocol describes a general method for the hydrolysis of this compound.

-

Synthesis of this compound: Follow the procedure described in the urea synthesis protocol.

-

Curtius Rearrangement and Hydrolysis: Dissolve the crude this compound in a mixture of an inert solvent (e.g., toluene or dioxane) and water. Heat the mixture to reflux for 2-4 hours. The isocyanate formed in situ will react with water to form the corresponding carbamic acid, which then decarboxylates to the amine. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude 4-bromoaniline can be purified by column chromatography or recrystallization.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Water | 4-Bromoaniline | Toluene/Water, reflux, 3h | Not specified | [1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of various derivatives from 4-bromobenzoyl chloride.

Caption: A workflow diagram illustrating the synthesis of ureas, carbamates, and amines from 4-bromobenzoyl chloride.

References

Application Notes and Protocols for the Thermal Decomposition of 4-Bromobenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal decomposition of 4-bromobenzoyl azide is a crucial reaction in organic synthesis, primarily utilized for the preparation of 4-bromophenyl isocyanate. This reaction proceeds through a Curtius rearrangement, a versatile method for converting acyl azides into isocyanates.[1] The resulting isocyanate is a valuable intermediate in the synthesis of a wide range of nitrogen-containing compounds, including ureas, carbamates, and other derivatives of pharmaceutical and biological interest.[2] These application notes provide a detailed experimental setup, protocols for the synthesis of the azide precursor and its subsequent thermal decomposition, and a summary of relevant data.

Experimental Setup and Materials

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)[3] or Oxalyl chloride

-

Sodium azide (NaN₃)[4]

-

Anhydrous solvent (e.g., Toluene, Xylene, Dichloromethane)[5]

-

Dry glassware

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Distillation apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Safety Precautions:

-

Acyl azides are potentially explosive and should be handled with care. Avoid heating neat and handle in solution whenever possible.

-

Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with care in a fume hood.

-

The thermal decomposition reaction should be conducted behind a safety shield.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzoyl Chloride

This protocol describes the conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride, the precursor for the azide synthesis.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask in a fume hood.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride can be purified by vacuum distillation.[6]

Table 1: Physical Properties of 4-Bromobenzoyl Chloride [3][7]

| Property | Value |

| CAS Number | 586-75-4 |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| Melting Point | 36-42 °C |

| Boiling Point | 174 °C / 102 mmHg |

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromobenzoyl chloride.

Procedure:

-

Dissolve 4-bromobenzoyl chloride in a suitable anhydrous solvent (e.g., acetone or dichloromethane) in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of sodium azide in a minimal amount of water and acetone.

-

Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath.

-

Slowly add the sodium azide solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

-

After the addition is complete, continue stirring at 0 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be carefully quenched with water and extracted with an organic solvent. The organic layer is then washed and dried. The solvent is removed under reduced pressure to yield crude this compound. Due to its explosive nature, it is often used in the next step without further purification.[4]

Table 2: Physical Properties of this compound

| Property | Value |

| CAS Number | 14917-59-0 |

| Molecular Formula | C₇H₄BrN₃O |

| Molecular Weight | 226.03 g/mol |

| Warning | Explodes when heated above its melting point. |

Protocol 3: Thermal Decomposition of this compound (Curtius Rearrangement)

This protocol describes the thermal decomposition of this compound to form 4-bromophenyl isocyanate.

Procedure:

-

Dissolve the crude this compound in a high-boiling anhydrous solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[5]

-

Heat the solution to reflux. The decomposition is typically accompanied by the evolution of nitrogen gas.

-

The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield crude 4-bromophenyl isocyanate.

-

The product can be purified by vacuum distillation.

Table 3: Reaction Conditions for Thermal Decomposition of Aryl Azides

| Aryl Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl azide | Toluene | 110 | 2 | ~95 |

| 4-Methoxybenzoyl azide | Toluene | 110 | 1.5 | ~97 |

| 4-Nitrobenzoyl azide | Xylene | 140 | 1 | ~98 |

| This compound (estimated) | Toluene | 110 | ~2 | High |

Table 4: Physical Properties of 4-Bromophenyl Isocyanate [8]

| Property | Value |

| CAS Number | 2493-02-9 |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| Melting Point | 42-44 °C |

| Boiling Point | 158 °C / 14 mmHg |

Experimental Workflow and Reaction Mechanism

The overall experimental workflow involves three main stages: synthesis of the acid chloride, conversion to the acyl azide, and finally, thermal rearrangement to the isocyanate.

Caption: Experimental workflow for the synthesis and thermal decomposition of this compound.

The thermal decomposition of this compound proceeds via the Curtius rearrangement. This is a concerted reaction where the loss of nitrogen gas and the migration of the aryl group occur simultaneously to form the isocyanate.

Caption: Mechanism of the Curtius rearrangement of this compound.

References

- 1. youtube.com [youtube.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzoyl chloride | 586-75-4 [chemicalbook.com]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromobenzoyl chloride 98 586-75-4 [sigmaaldrich.com]

- 7. L03794.09 [thermofisher.com]

- 8. 4-BROMOPHENYL ISOCYANATE | 2493-02-9 [chemicalbook.com]

Application Notes and Protocols: The Strategic Use of the 4-Bromobenzoyl Group in the Elucidation of Natural Product Structures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the 4-bromobenzoyl moiety into natural products. This derivatization is a critical tool for the unambiguous determination of absolute stereochemistry through X-ray crystallography, a pivotal step in the total synthesis and drug development pipeline. While the direct application of 4-bromobenzoyl azide in total synthesis is not widely documented, the introduction of the corresponding 4-bromobenzoylamino group via a Curtius rearrangement of a suitable carboxylic acid precursor remains a viable, albeit less common, synthetic strategy. More frequently, the 4-bromobenzoyl group is introduced by acylating hydroxyl or amino functionalities within the natural product.

Introduction of the 4-Bromobenzoyl Group

The presence of a heavy atom, such as bromine, in a crystal lattice significantly facilitates the determination of the absolute configuration of a chiral molecule by anomalous dispersion X-ray diffraction analysis. The 4-bromobenzoyl group is ideally suited for this purpose due to its crystallinity-enhancing properties and the presence of the bromine atom.

There are two primary conceptual pathways for the introduction of a 4-bromobenzoyl functional group into a natural product or its synthetic intermediates:

-